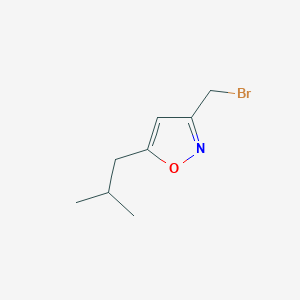

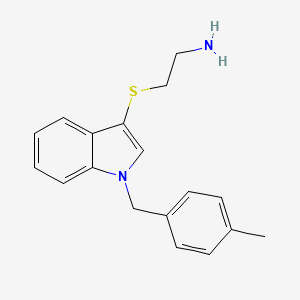

![molecular formula C18H18ClNO5S B2370103 Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 355003-81-5](/img/structure/B2370103.png)

Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

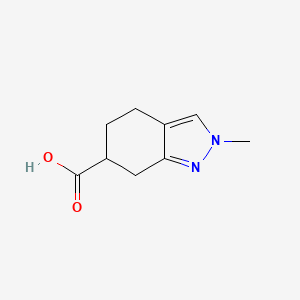

Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate, also known as DCMCT, is a synthetic compound that belongs to the thiophene family. It has been extensively studied for its potential applications in the field of medicinal chemistry. DCMCT is a highly versatile molecule that exhibits a wide range of biological activities, making it a promising candidate for the development of new drugs.

Aplicaciones Científicas De Investigación

Industrial Corrosion Inhibition

A study explored the synthesis and inhibition effect of α-aminophosphonates, including compounds similar to diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate, on mild steel corrosion in hydrochloric acid, relevant for industrial pickling processes. These compounds acted as mixed-type inhibitors, showing high inhibition efficiency, with their adsorption on metal surfaces following the El-Awady adsorption isotherm. Experimental and theoretical approaches, including DFT and molecular dynamics simulations, provided insights into their inhibition mechanisms (Gupta et al., 2017).

Anticancer Research

Research on Schiff bases related to this compound has been conducted to study their anticancer activity. These compounds, after being synthesized and characterized, showed potential against cancer cell lines, including HeLa and MCF-7, highlighting their significance in medicinal chemistry and oncology (Uddin et al., 2020).

Antioxidant Properties

A study on the synthesis and biological evaluation of dihydropyridine analogs, which are structurally related to this compound, revealed potent antioxidant activities. These compounds were evaluated for their ability to act as chelating agents, offering a potential therapeutic avenue for diseases associated with oxidative stress (Sudhana & Jangampalli Adi, 2019).

Radioprotective and Anticancer Agents

Novel sulfur heterocyclic compounds, including derivatives of this compound, have been synthesized and evaluated for their radioprotective and anticancer activities. These compounds showed significant activity against EAC cells, with some exhibiting radioprotective properties (Ghorab et al., 2006).

Propiedades

IUPAC Name |

diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO5S/c1-4-24-17(22)13-10(3)14(18(23)25-5-2)26-16(13)20-15(21)11-7-6-8-12(19)9-11/h6-9H,4-5H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQFOQULKNKPKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2370028.png)

![Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate](/img/structure/B2370029.png)

![3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol](/img/structure/B2370034.png)

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2370042.png)